molecular formula C28H26N4O2 B10985252 N-(1-benzyl-1H-indol-4-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide

N-(1-benzyl-1H-indol-4-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide

Cat. No.: B10985252
M. Wt: 450.5 g/mol
InChI Key: LQXOCXKXYNOBJR-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-indol-4-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a useful research compound. Its molecular formula is C28H26N4O2 and its molecular weight is 450.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(1-benzyl-1H-indol-4-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound that integrates indole and phthalazine moieties, suggesting potential for diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and potential therapeutic applications.

Structure and Synthesis

The molecular formula of this compound is C₁₈H₁₈N₄O₂ with a molecular weight of 450.5 g/mol. The compound features a benzyl group attached to an indole ring and a dihydrophthalazine derivative, which may enhance its biological properties compared to simpler analogs.

Synthesis Overview:
The synthesis typically involves multi-step organic reactions, which may include:

  • Formation of the indole framework.
  • Introduction of the phthalazine moiety.
  • Coupling reactions to attach the benzyl and acetamide groups.

Each step requires optimization for yield and purity to ensure the final product's efficacy.

Biological Activities

Research indicates that compounds containing indole and phthalazine structures exhibit various biological activities, including:

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives with indole structures can achieve minimum inhibitory concentrations (MIC) as low as 1.99 μM against specific bacterial strains .

Compound MIC (μM) Target Bacteria
Compound A1.99Staphylococcus aureus
Compound B3.69Escherichia coli
Compound C4.33Candida albicans

Antifungal Activity

Preliminary studies indicate that this compound may also possess antifungal properties. The activity against fungi like Candida spp. has been observed with MIC values ranging from 2.31 to 4.33 μM for structurally related compounds .

Structure-Activity Relationship (SAR)

The unique combination of the indole and phthalazine components in N-(1-benzyl-1H-indol-4-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-y]acetamide suggests a synergistic effect that may enhance its biological activity compared to simpler analogs. For example:

Analog Key Features Biological Activity
2-(3-benzyl-4-oxo-phthalazin)Lacks indole moietyLower activity
N-benzylideneindoleIndole-based but without phthalazineModerate activity
4-Oxo-phthalazine derivativesBasic phthalazine structureMinimal activity

Case Studies

Recent studies have explored the biological effects of structurally similar compounds in various settings:

  • Antibacterial Studies : A series of indole derivatives were tested against multiple bacterial strains, revealing that modifications in substituents significantly affected their potency.
  • Antifungal Efficacy : Research on related compounds showed promising results in inhibiting fungal growth, indicating potential applications in treating fungal infections.

Properties

Molecular Formula

C28H26N4O2

Molecular Weight

450.5 g/mol

IUPAC Name

N-(1-benzylindol-4-yl)-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide

InChI

InChI=1S/C28H26N4O2/c1-19(2)32-28(34)22-12-7-6-11-21(22)25(30-32)17-27(33)29-24-13-8-14-26-23(24)15-16-31(26)18-20-9-4-3-5-10-20/h3-16,19H,17-18H2,1-2H3,(H,29,33)

InChI Key

LQXOCXKXYNOBJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C4C=CN(C4=CC=C3)CC5=CC=CC=C5

Origin of Product

United States

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